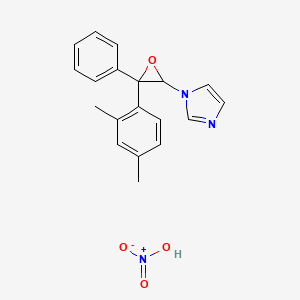
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-1-(ethoxyphenyl)-4-(2-nitrophenyl)-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-1-(ethoxyphenyl)-4-(2-nitrophenyl)-, diethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring substituted with carboxylic acid groups and additional functional groups that contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-1-(ethoxyphenyl)-4-(2-nitrophenyl)-, diethyl ester typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyridine Ring: Starting with a precursor such as 2,6-dimethylpyridine, the pyridine ring is functionalized with carboxylic acid groups through a series of reactions including nitration, reduction, and esterification.
Substitution Reactions: The ethoxyphenyl and nitrophenyl groups are introduced via electrophilic aromatic substitution reactions.
Esterification: The final step involves esterification of the carboxylic acid groups with ethanol to form the diethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyridine ring.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) for electrophilic substitution or sodium hydroxide (NaOH) for nucleophilic substitution.
Major Products
Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.
Reduction: Reduction of the nitro group results in the corresponding amine.
Substitution: Substitution reactions can yield a variety of derivatives depending on the substituents introduced.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as ligands in biochemical assays.
Medicine
In medicine, the compound or its derivatives could be investigated for pharmacological activities, such as anti-inflammatory or antimicrobial properties.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of this compound depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system being studied.
類似化合物との比較
Similar Compounds
3,5-Pyridinedicarboxylic acid: Lacks the additional functional groups, making it less versatile.
1,4-Dihydro-2,6-dimethyl-4-(2-nitrophenyl)pyridine: Similar structure but without the ethoxyphenyl group.
Diethyl 3,5-pyridinedicarboxylate: Similar ester functionality but lacks the additional aromatic substitutions.
Uniqueness
The uniqueness of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-1-(ethoxyphenyl)-4-(2-nitrophenyl)-, diethyl ester lies in its combination of functional groups, which provides a diverse range of chemical reactivity and potential applications. The presence of both electron-donating and electron-withdrawing groups on the aromatic rings allows for fine-tuning of its chemical properties.
This detailed overview highlights the complexity and versatility of this compound, making it a valuable compound in various scientific and industrial fields
特性
CAS番号 |
89467-86-7 |
|---|---|
分子式 |
C27H30N2O7 |
分子量 |
494.5 g/mol |
IUPAC名 |
diethyl 1-(2-ethoxyphenyl)-2,6-dimethyl-4-(2-nitrophenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H30N2O7/c1-6-34-22-16-12-11-15-21(22)28-17(4)23(26(30)35-7-2)25(24(18(28)5)27(31)36-8-3)19-13-9-10-14-20(19)29(32)33/h9-16,25H,6-8H2,1-5H3 |
InChIキー |
BAHHNVTVGWKQTR-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1N2C(=C(C(C(=C2C)C(=O)OCC)C3=CC=CC=C3[N+](=O)[O-])C(=O)OCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


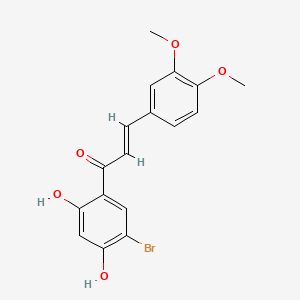
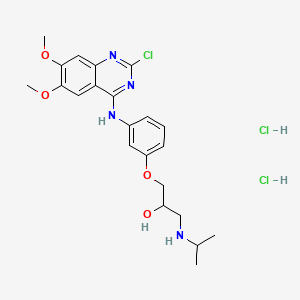

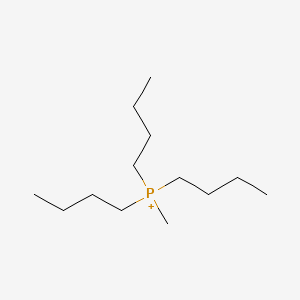
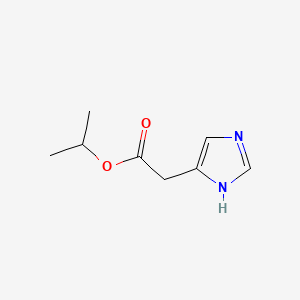




![N'-[3-[3-aminopropyl-[3-(dimethylamino)propyl]amino]propyl]propane-1,3-diamine;octadecanoic acid](/img/structure/B12764405.png)
